4-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazine ring, a benzenesulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the benzoxazine intermediate using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Formation of the Carboxamide Group: The final step involves the reaction of the sulfonylated benzoxazine with an isocyanate or a carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the benzoxazine ring can provide additional binding affinity and specificity. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the benzoxazine and carboxamide groups.
4-Isopropylbenzenesulfonyl chloride: Shares the isopropyl and benzenesulfonyl groups but lacks the benzoxazine and carboxamide groups.
Uniqueness
4-(BENZENESULFONYL)-N-[4-(PROPAN-2-YL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the combination of its benzoxazine ring, benzenesulfonyl group, and carboxamide group
Properties
Molecular Formula |
C24H24N2O4S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c1-17(2)18-12-14-19(15-13-18)25-24(27)23-16-26(21-10-6-7-11-22(21)30-23)31(28,29)20-8-4-3-5-9-20/h3-15,17,23H,16H2,1-2H3,(H,25,27) |
InChI Key |
GDSUAQZNTJNMLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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